4-Bromo-2,6-diisopropylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,6-di(propan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c1-7(2)10-5-9(13)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVELOLCDKQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2432-03-3 | |
| Record name | 4-Bromopropofol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002432033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BROMOPROPOFOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6V3UR69XC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance in Advanced Organic Synthesis
The unique structural arrangement of 4-Bromo-2,6-diisopropylphenol (B2506331) makes it a noteworthy participant in advanced organic synthesis, primarily as a precursor to specialized reagents and as a substrate in catalytic systems. The bulky isopropyl groups flanking the hydroxyl moiety sterically hinder the phenolic oxygen, influencing its reactivity and the behavior of catalysts derived from it.
Research has explored the creation of organometallic reagents using substituted phenols. For instance, the reaction of a substituted phenol (B47542) like 4-bromo-2,6-di-tert-butylphenol (B72302) with trimethylaluminum (B3029685) produces a bulky Lewis acid catalyst known as methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR). orgsyn.org This reagent is highly effective in promoting specific chemical transformations, such as the rearrangement of epoxides to carbonyl compounds. orgsyn.org While its direct isopropyl-containing analog, methylaluminum bis(4-bromo-2,6-diisopropylphenoxide), was found to be less effective for certain specific rearrangements due to its comparatively smaller size, this finding itself is significant. orgsyn.org It underscores the critical role that steric bulk plays in catalyst design, demonstrating how subtle structural modifications on the phenol backbone can fine-tune the selectivity and effectiveness of a resulting catalyst.
Furthermore, the bromine atom on the aromatic ring serves as a functional handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry. This allows for the strategic construction of complex molecular architectures, positioning the compound as more than just a passive scaffold.
Structural Analogy Considerations Within Phenolic Compounds Research
A significant area of academic inquiry involves comparing 4-Bromo-2,6-diisopropylphenol (B2506331) to its non-brominated parent compound, propofol (B549288) (2,6-diisopropylphenol), and other related phenolic structures. mdpi.com Such comparative studies are essential for understanding structure-activity relationships (SAR), where minor changes to a molecule's architecture can lead to profound differences in its chemical and biological properties.
Propofol itself is a potent intravenous anesthetic, and extensive research has been dedicated to synthesizing analogues to explore and modify its properties. mdpi.com The introduction of a halogen atom, such as bromine, onto the phenolic ring at the para-position is a key modification strategy. Research on halogenated propofol derivatives, including this compound (4-bromopropofol), has revealed that this structural change can significantly alter the compound's interaction with biological targets. Specifically, halogenation has been shown to increase the potency of these compounds as modulators of glycine (B1666218) receptors, which are important targets in the central nervous system.
The study of such analogues helps to map out the molecular features responsible for specific biological effects. By comparing the activity of propofol with its bromo-, chloro-, and fluoro-derivatives, researchers can probe the influence of electronic effects and atomic size at a specific position on the aromatic ring. This line of inquiry is crucial for designing new molecules with potentially enhanced or more selective therapeutic properties.
Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 2,6 Diisopropylphenol and Its Analogues
Elucidation of Bromination Reaction Mechanisms (e.g., "Triphosgene oxidize bromide")
The synthesis of aryl bromides, including 4-bromo-2,6-diisopropylphenol (B2506331), from electron-rich aromatic substrates is a fundamental transformation in organic chemistry. A notable method involves the use of triphosgene (B27547) (bis(trichloromethyl)carbonate or BTC) as an oxidant for a bromide source, such as potassium bromide (KBr). researchgate.net This approach provides a regioselective route to brominated phenols and other activated arenes. researchgate.netnih.gov
The proposed mechanism for the "triphosgene oxidize bromide" reaction offers a safer alternative to using highly toxic phosgene (B1210022) gas directly. nih.govacs.org The reaction is believed to proceed through the following key steps:
Decomposition of Triphosgene : The process is initiated by the decomposition of triphosgene into phosgene, which can be facilitated by bromide ions. nih.gov
Formation of an Electrophilic Brominating Agent : Bromide ions then promote the nucleophilic dimerization of two phosgene molecules. This leads to the formation of a bromo-derived diphosgene intermediate. This intermediate ultimately serves as the source of electrophilic bromine for the subsequent aromatic substitution. nih.gov
Electrophilic Aromatic Substitution : The generated electrophilic bromine species then reacts with the activated phenol (B47542) via electrophilic aromatic substitution to yield the aryl bromide product. nih.govccspublishing.org.cn
This novel brominating protocol has been shown to provide excellent para-regioselectivity for phenols and other alkoxy/hydroxyl-substituted arenes, resulting in high yields and demonstrating potential for commercial-scale applications. researchgate.net The use of readily available and non-toxic potassium bromide as the bromine source further enhances the practicality of this method. researchgate.netresearchgate.net
| Reagent | Role in the Reaction | Reference |
|---|---|---|
| Triphosgene (BTC) | Oxidant; precursor to phosgene | researchgate.netnih.gov |
| Potassium Bromide (KBr) | Source of bromide ions | researchgate.netnih.gov |
| Phenol/Analogue | Nucleophilic aromatic substrate | nih.gov |
| Phase-Transfer Catalyst (e.g., TBAB) | Facilitates reaction between phases | nih.gov |
Role of Steric Hindrance in Phenol Reactivity and Side Reaction Mitigation
The reactivity of phenols in electrophilic aromatic substitution is significantly influenced by the substituents on the aromatic ring. The parent compound, 2,6-diisopropylphenol, possesses two bulky isopropyl groups positioned ortho to the hydroxyl group. This structural feature imposes considerable steric hindrance, which plays a critical role in directing the regioselectivity of reactions and mitigating the formation of side products. ccspublishing.org.cnacs.org
The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group due to the delocalization of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring. savemyexams.comyoutube.com This increases the electron density of the ring, making it more nucleophilic and reactive towards electrophiles, particularly at the ortho and para positions. savemyexams.commakingmolecules.com
In the case of 2,6-diisopropylphenol, the two large isopropyl groups physically obstruct the ortho positions. acs.org Consequently, an incoming electrophile is sterically prevented from attacking these sites. This forces the substitution to occur almost exclusively at the less hindered para position. ccspublishing.org.cnmakingmolecules.com This effect is crucial for achieving high regioselectivity in reactions like bromination, leading selectively to the formation of this compound. ccspublishing.org.cn Research has demonstrated that employing sterically hindered reagents can achieve up to 99/1 regioselectivity for para-bromination. sioc-journal.cn
This steric hindrance also effectively prevents side reactions such as polybromination. nih.gov While phenol itself reacts readily with bromine water to form 2,4,6-tribromophenol, the bulky groups in 2,6-diisopropylphenol prevent multiple substitutions, allowing for the controlled synthesis of the mono-brominated product. nih.govsavemyexams.com Studies comparing 2,6-diisopropylphenol with the even more sterically encumbered 2,6-di-tert-butylphenol (B90309) have further elucidated this principle. In certain reactions where 2,6-diisopropylphenol reacts in a typical manner, the di-tert-butyl analogue exhibits anomalous behavior due to the extreme steric hindrance, forcing reactions to occur at the para position or preventing them altogether. acs.org
| Phenol Derivative | Key Structural Feature | Primary Bromination Product | Reason for Selectivity | Reference |
|---|---|---|---|---|
| Phenol | Unsubstituted ortho/para positions | 2,4,6-Tribromophenol | High activation by -OH group, low steric hindrance | savemyexams.com |
| 2,6-Diisopropylphenol | Two bulky isopropyl groups at ortho positions | This compound | Steric hindrance at ortho positions directs substitution to the para position | ccspublishing.org.cnacs.org |
| 2,6-Di-tert-butylphenol | Two highly bulky tert-butyl groups at ortho positions | Para-substituted products (in analogous reactions) | Extreme steric hindrance prevents ortho attack | acs.org |
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 4-bromo-2,6-diisopropylphenol (B2506331), various NMR techniques are employed to assign the signals of the proton and carbon atoms within the molecule.
Proton (¹H) NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their chemical environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, hydroxyl, and isopropyl protons are observed.
A study reported the following ¹H NMR spectral data for a related compound, 5-Bromo-1,3-diisopropyl-2-methoxymethoxy-benzene, which provides insight into the expected signals for the isopropyl and aromatic protons. nih.gov The spectrum showed a doublet for the twelve methyl protons (CH₃) of the two isopropyl groups and a multiplet for the two methine protons (CH) of the isopropyl groups. nih.gov The two aromatic protons appeared as a singlet. nih.gov For this compound itself, the hydroxyl proton (OH) would also produce a characteristic signal.
Table 1: Representative ¹H NMR Data for a Derivative of this compound
| Proton Type | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons |
| Isopropyl CH₃ | 1.21 | d | 6.9 | 12H |
| Isopropyl CH | 3.31 | m | - | 2H |
| Aromatic CH | 7.19 | s | - | 2H |
Data derived from a related methoxymethoxy derivative. nih.gov
Carbon (¹³C) NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of different carbon atoms and their electronic environments in a molecule. In the ¹³C NMR spectrum of this compound, signals for the aromatic carbons, the carbon bearing the hydroxyl group, the carbon bearing the bromine atom, and the carbons of the isopropyl groups are expected.
The ¹³C NMR spectrum of the related 5-Bromo-1,3-diisopropyl-2-methoxymethoxy-benzene showed distinct peaks for the isopropyl methyl and methine carbons, as well as for the aromatic carbons. nih.gov The carbon atoms directly attached to the oxygen and bromine would exhibit chemical shifts influenced by the electronegativity of these heteroatoms.
Table 2: Representative ¹³C NMR Data for a Derivative of this compound
| Carbon Type | Chemical Shift (δ) in ppm |
| Isopropyl CH₃ | 23.7 |
| Isopropyl CH | 26.9 |
| Aromatic C-H | 118.1 |
| Aromatic C-Br | 127.2 |
| Aromatic C-iPr | 144.3 |
| Aromatic C-O | 151.1 |
Data derived from a related methoxymethoxy derivative. nih.gov
Two-Dimensional (2D) NMR Techniques
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unequivocally assigning the proton and carbon signals. A COSY spectrum would show correlations between the coupled protons, for instance, between the methine and methyl protons of the isopropyl groups. An HSQC spectrum would reveal correlations between each proton and the carbon atom to which it is directly attached, confirming the assignments made from the 1D spectra. While specific 2D NMR data for this compound is not detailed in the provided search results, the use of 1D and 2D NMR analysis is a standard and powerful method for the structural elucidation of such molecules. scielo.org.co
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.gov This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govtorvergata.it In a GC-MS analysis, the compound would first be separated from any impurities on a GC column before being introduced into the mass spectrometer for ionization and detection. This ensures that the resulting mass spectrum is of the pure compound. The PubChem database contains GC-MS data for this compound. nih.gov
Electron Ionization (EI) Mass Analysis
Electron Ionization (EI) is a common ionization method used in mass spectrometry where high-energy electrons bombard a sample molecule, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is often characteristic of the compound's structure.
For this compound, the EI mass spectrum would be expected to show a molecular ion peak [M]⁺ and another peak at [M+2]⁺ of nearly equal intensity, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). researchgate.net Common fragmentation pathways for phenols include the loss of a methyl group (CH₃) from the isopropyl substituents and the loss of the entire isopropyl group. For a related compound, 5-Bromo-1,3-diisopropyl-2-methoxymethoxy-benzene, the EI mass spectrum showed peaks corresponding to the molecular ion [M+H]⁺ and [M+2H]⁺. nih.gov
LC-MS/MS Method Development for Related Phenols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the detection and quantification of phenolic compounds in various matrices. While specific method development literature for this compound is sparse, extensive research on structurally related phenols, such as the widely used anesthetic Propofol (B549288) (2,6-diisopropylphenol), provides a robust framework for its analysis.
Fragmentation Analysis: Research on the mass spectral fragmentation of Propofol and similar branched-alkyl phenols using techniques like Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) offers significant insights. researchgate.net Studies show that in negative ion mode, the [M-H]⁻ ion of Propofol (m/z 177) undergoes a characteristic fragmentation pattern. This involves a stepwise loss of a methyl radical (•CH₃) followed by a hydrogen radical (•H) from one of the isopropyl side chains. researchgate.net This two-step process results in the most intense product ion, [M-H-CH₄]⁻, at m/z 161. researchgate.net This established fragmentation pathway is the preferred mode for similar phenols with branched alkyl substituents and is a key consideration for developing selective and sensitive Multiple Reaction Monitoring (MRM) methods for this compound. researchgate.net
Method Development Case Study: The development of a bioanalytical LC-MS/MS method for 2,6-diisobornyl-4-methylphenol, another lipophilic phenolic antioxidant, serves as an excellent model. nih.gov A validated method for this compound in rat plasma utilized a liquid-liquid extraction technique for sample preparation, followed by chromatographic separation on a C8 reverse-phase column. nih.gov The table below summarizes the key parameters of this analogous method, which could be adapted for this compound. nih.gov
| Parameter | Condition |
| Sample Preparation | Liquid-Liquid Extraction (Isopropyl alcohol:Chloroform) |
| Chromatography | EC Nucleodur C8 ec column (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water (97:3, v/v) with 0.1% formic acid |
| Elution Mode | Isocratic |
| Flow Rate | 0.55 mL/min |
| MS Detection | Triple Quadrupole in Negative Ion Mode |
| Ionization Mode | Multiple Reaction Monitoring (MRM) |
Further studies on Propofol analysis have demonstrated the importance of selecting the optimal ionization source, with some reports indicating that a heater nebulizer can improve sensitivity by a factor of ten compared to a standard TurboIonSpray® source for certain phenols. labmedica.com Such findings are crucial for achieving low limits of detection when developing new LC-MS/MS methods. labmedica.com
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups within a molecule. mdpi.com It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. mdpi.comsitp.ac.cn
For this compound, the FTIR spectrum reveals the presence of its key structural features. A vapor phase IR spectrum for this compound is available in public databases. nih.gov The spectrum is characterized by absorption bands indicative of the hydroxyl, aromatic, and alkyl groups, as well as the carbon-bromine bond.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | ~3600 cm⁻¹ (sharp, free), ~3500-3200 cm⁻¹ (broad, H-bonded) | Phenolic Hydroxyl |
| C-H Stretch (sp³) | ~2960-2850 cm⁻¹ | Isopropyl Alkyl Groups |
| C-H Stretch (sp²) | ~3100-3000 cm⁻¹ | Aromatic Ring |
| C=C Stretch | ~1600 cm⁻¹ and ~1475 cm⁻¹ | Aromatic Ring |
| C-O Stretch | ~1260-1180 cm⁻¹ | Phenolic C-O |
| C-Br Stretch | ~680-515 cm⁻¹ | Aryl Bromide |
The precise positions of these bands can be influenced by the electronic effects of the substituents on the phenyl ring and by the physical state of the sample (solid, liquid, or gas). researchgate.netfrontiersin.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic absorption of a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. msu.edu When a molecule absorbs UV or visible light, an electron is promoted to a higher energy molecular orbital. msu.edu
The chromophore in this compound is the substituted benzene (B151609) ring. Unsubstituted phenol (B47542) in a non-polar solvent typically shows an absorption maximum (λmax) around 270-280 nm. The substituents on the phenyl ring in this compound are expected to cause a bathochromic shift (a shift to longer wavelengths) of this absorption band. Both the alkyl groups (electron-donating) and the bromine atom (with its lone pairs) contribute to this shift. While a specific published spectrum for this compound was not identified, related structures like 4-bromo-2,6-difluorophenyl derivatives show significant absorption in the UV region. researchgate.net The expected λmax would be slightly higher than that of phenol, likely in the 280-290 nm range.
X-ray Single-Crystal Diffraction for Solid-State Structure Elucidation
X-ray single-crystal diffraction is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure of this compound itself is not publicly documented, the crystal structure of a closely related molecule containing the 4-bromo-2,6-diisopropylphenyl moiety, 1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene, has been elucidated. researchgate.net The analysis of this structure provides invaluable information about the steric and electronic properties of the 4-bromo-2,6-diisopropylphenyl group. researchgate.net
A key finding from this study is the significant steric hindrance imposed by the two bulky isopropyl groups. This forces the 4-bromo-2,6-diisopropylphenyl group to be oriented nearly perpendicular to the plane of the adjacent molecular fragment, with a reported dihedral angle of 88.4(7)°. researchgate.net This steric constraint is a defining feature of this substituent and influences its chemical reactivity and intermolecular packing.
| Parameter | Data for 1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene |
| Molecular Formula | C₂₆H₃₄Br₂N₂ |
| Crystal System | Not specified, but molecule resides on a crystallographic inversion center |
| Key Dihedral Angle | 88.4 (7)° (between the diazabutadiene moiety and the phenyl ring) |
| Key Structural Feature | The two imine groups are in an s-trans conformation. |
Data sourced from a study on a derivative containing the 4-bromo-2,6-diisopropylphenyl moiety. researchgate.net
This structural information is critical for understanding how this compound might behave in solid-state applications and how it interacts with other molecules. vanderbilt.edu
Computational and Theoretical Chemistry Studies of 4 Bromo 2,6 Diisopropylphenol and Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-Bromo-2,6-diisopropylphenol (B2506331) to predict various properties with high accuracy.
Geometry optimization calculations are fundamental to theoretical chemistry, seeking the lowest energy arrangement of atoms in a molecule. For phenolic compounds, DFT calculations are routinely used to determine stable conformations. Studies on related compounds such as 2,6-diisopropylphenol and other 4-substituted phenols have been performed using DFT functionals like CAM-B3LYP with a 6-311G+dp basis set to achieve optimized geometries. nih.govresearchgate.net
For this compound, the geometry is characterized by a planar benzene (B151609) ring. The bulky isopropyl groups at positions 2 and 6 introduce significant steric hindrance, which influences the orientation of the hydroxyl group and can impact reactivity. thegoodscentscompany.com The optimization of similar structures shows that the C-O bond of the hydroxyl group and the hydrogen atom lie within the plane of the phenyl ring to maximize stability. The rotational freedom of the isopropyl groups also presents different conformational possibilities, though the lowest energy state is typically a symmetric arrangement.
In this derivative, the experimentally determined C-Br bond length was found to be 1.897(6) Å. This value is in excellent agreement with the average C(aromatic)-Br bond length of 1.899 (11) Å derived from numerous compounds in the Cambridge Structural Database, indicating its representative nature. DFT calculations on brominated aromatic compounds typically yield C-Br bond lengths that align closely with these experimental values, confirming the reliability of the theoretical methods.
Table 1: Comparison of Experimental C-Br Bond Length in a Derivative
| Compound | Experimental C-Br Bond Length (Å) | Method |
|---|---|---|
| 1,4-Bis(4-bromo-2,6-diisopropylphenyl)-1,4-diazabuta-1,3-diene | 1.897 (6) | X-ray Crystallography |
| Average of 1736 related compounds | 1.899 (11) | Cambridge Structural Database |
Data sourced from Liu, T. et al. (2008).
Intramolecular hydrogen bonds can significantly influence the chemical and physical properties of a molecule. In substituted phenols, a hydrogen bond can form between the hydroxyl proton and a nearby substituent. However, in this compound, the bromine atom is located at the para position (position 4) relative to the hydroxyl group. Due to this significant distance across the benzene ring, the formation of a direct intramolecular hydrogen bond between the hydroxyl group and the bromine atom is sterically impossible.
Computational studies on substituted phenols often deliberately place halogen substituents at the para-position to avoid the complexities of intramolecular hydrogen bonding at the reaction center. researchgate.net In contrast, studies on 2,6-dihalogenated phenols, where the halogen is in the ortho position, do show evidence of intramolecular O-H···Br hydrogen bonds. Therefore, for this compound, intermolecular hydrogen bonding between molecules is the dominant hydrogen-bonding interaction, influencing its properties in the solid state and in solution.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the hydroxyl group, which are the most electron-rich areas. The LUMO is anticipated to be distributed over the aromatic ring, with potential contributions from the antibonding orbitals associated with the C-Br bond. The electron-donating isopropyl groups and the hydroxyl group would raise the energy of the HOMO, while the electron-withdrawing bromine atom would lower the energy of the LUMO. A full DFT calculation would provide the precise energy levels and distribution of these orbitals, allowing for detailed predictions of its reactivity in various chemical reactions.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (shown in blue), which are electron-poor and susceptible to nucleophilic attack.
In an MEP study of this compound, the most negative potential would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs of electrons, making it a primary site for hydrogen bonding and electrophilic attack. researchgate.net A region of high positive potential would be located on the hydroxyl hydrogen atom, making it the site for deprotonation. The aromatic ring would exhibit a complex potential landscape, influenced by the electron-donating isopropyl groups and the electronegative, yet polarizable, bromine atom. Such ESP analyses have been noted as important for understanding molecular recognition in related propofol (B549288) analogs.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Quantum Chemical Calculations of Electronic Properties
Beyond structure and reactivity, quantum chemical calculations can determine a range of electronic properties that relate to a molecule's behavior. Properties such as bond dissociation enthalpy (BDE) and ionization potential (IP) are critical for understanding mechanisms like antioxidant activity.
Studies on derivatives, such as 4-bromo-2-isopropyl-3,6-dimethoxy-5-methylphenol, have used quantum calculations to rationalize experimental antioxidant assays. The O-H bond dissociation enthalpy is a key metric for the radical-scavenging ability of phenols via a hydrogen atom transfer (HAT) mechanism. The ionization potential relates to the likelihood of electron transfer, a pathway known as single-electron transfer (SET). Calculations for this derivative showed that the introduction of a bromine atom appeared to disfavor a SET mechanism. These findings highlight how computational methods can be used to design molecules with specific functional properties.
Table 2: Calculated Electronic Properties of an Isoespintanol Derivative
| Compound | ΔBDE (O-H) (kcal/mol) | ΔIP (kcal/mol) |
|---|---|---|
| 4-bromo-2-isopropyl-3,6-dimethoxy-5-methylphenol | -4.4 | 1.8 |
| Phenol (B47542) (Reference) | 0 | 0 |
ΔBDE and ΔIP are reported relative to phenol. Data sourced from Galeano, P. et al. (2010).
Other computed properties, such as the partition coefficient (LogP) and polar surface area (PSA), are routinely calculated from the molecular structure and are useful in predicting a compound's pharmacokinetic behavior.
Bond Dissociation Energy (BDE) Calculations
The O-H bond dissociation energy (BDE) is a critical parameter for phenols, as it quantifies the energy required to break the bond homolytically, forming a phenoxyl radical. This value is a key indicator of a phenol's antioxidant capacity. Computational methods, especially DFT using functionals like B3LYP, have proven reliable for predicting BDEs of substituted phenols. pan.olsztyn.pl
The BDE of a phenol is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups (EDGs) generally decrease the O-H BDE, which can enhance antioxidant activity, while electron-withdrawing groups (EWGs) tend to increase it. nih.gov For this compound, the effects of the bromo and isopropyl substituents must be considered:
Isopropyl Groups (at positions 2 and 6): As alkyl groups, these are weak electron-donating groups. Their presence is expected to slightly lower the O-H BDE compared to unsubstituted phenol.
Bromo Group (at position 4): Halogens exhibit a dual electronic effect. They are inductively electron-withdrawing but can be weakly electron-donating through resonance. For a bromine atom at the para position, the inductive effect is generally dominant, leading to an increase in the BDE. nih.govijesi.org Some computational studies have shown that halogens like bromine and chlorine increase the BDE of phenols. nih.govijesi.org
Table 1: Expected Trends in O-H Bond Dissociation Energy (BDE) for Substituted Phenols Note: This table illustrates general trends based on computational studies of substituted phenols. Specific values for this compound are not available and would require dedicated computational analysis.
| Compound | Substituent Effects | Expected BDE Relative to Phenol |
| Phenol | Reference compound | Baseline |
| 2,6-Diisopropylphenol | Two electron-donating alkyl groups | Lower |
| 4-Bromophenol | One electron-withdrawing halogen group | Higher |
| This compound | Two electron-donating groups and one electron-withdrawing group | The net effect depends on the balance of donating and withdrawing characteristics. |
Ionization Potential (IP) Calculations
The ionization potential (IP) is the energy required to remove an electron from a molecule, forming a cation radical. Like BDE, IP is a fundamental electronic property that can be accurately calculated using DFT and other ab initio methods. researchgate.netresearchgate.net The IP is relevant to a molecule's antioxidant activity, particularly in mechanisms involving electron transfer. scielo.org.mx
The influence of substituents on the IP of phenols is well-documented through computational studies:
Electron-Donating Groups (EDGs): Groups like alkyls (e.g., isopropyl) increase the electron density of the aromatic ring, making it easier to remove an electron. Consequently, they lower the IP of the phenol. scielo.org.mx
Electron-Withdrawing Groups (EWGs): Halogens and other EWGs decrease the electron density of the ring, making the molecule more stable against electron loss and thus increasing the IP. nih.govijesi.org
For this compound, the substituents would have the following effects on its IP:
The two electron-donating isopropyl groups at the ortho positions are expected to significantly lower the IP compared to phenol.
The electron-withdrawing bromine atom at the para position would act to increase the IP. ijesi.org
The combination of these groups suggests that the IP of this compound will be higher than that of 2,6-diisopropylphenol but likely lower than that of 4-bromophenol. The precise value would depend on the interplay of these competing electronic influences. DFT calculations at the B3LYP/6-311G** level, for instance, have been used to analyze such trends in various substituted phenols. ijesi.org
Table 2: Expected Trends in Ionization Potential (IP) for Substituted Phenols Note: This table illustrates general trends based on computational studies of substituted phenols. Specific values for this compound are not available and would require dedicated computational analysis.
| Compound | Substituent Effects | Expected IP Relative to Phenol |
| Phenol | Reference compound | Baseline |
| 2,6-Diisopropylphenol | Two electron-donating alkyl groups | Lower |
| 4-Bromophenol | One electron-withdrawing halogen group | Higher |
| This compound | Two electron-donating groups and one electron-withdrawing group | The net effect depends on the balance of donating and withdrawing characteristics. |
Prediction and Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry, particularly DFT, serves as a powerful tool for predicting the NLO properties of organic molecules. researchgate.netrsc.org The key parameter for assessing second-order NLO activity is the first hyperpolarizability (β).
The NLO response of a molecule is governed by its electronic structure, specifically the presence of electron-donating and electron-acceptor groups connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is essential for a large NLO response. rsc.org
In the case of this compound, the components contributing to its potential NLO properties are:
The Phenolic Ring: The aromatic ring provides the necessary π-electron system.
The Hydroxyl Group (-OH): A strong electron-donating group.
The Isopropyl Groups: Weak electron-donating groups.
The Bromo Group: An electron-withdrawing group.
The presence of both electron-donating (hydroxyl, isopropyl) and electron-accepting (bromo) groups on the phenol ring creates a "push-pull" system, which is a classic design strategy for NLO chromophores. Theoretical calculations would typically involve optimizing the molecular geometry and then computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using a suitable DFT functional (like B3LYP, CAM-B3LYP, or PBE0) and basis set. researchgate.net
Table 3: Factors Influencing Predicted Non-Linear Optical (NLO) Properties Note: This table outlines the general principles for evaluating the NLO potential of a molecule like this compound based on its structural features.
| Molecular Feature | Role in NLO Properties | Relevance to this compound |
| π-Conjugated System | Acts as a bridge for electron transfer. | The phenyl ring serves this purpose. |
| Electron-Donating Group (Donor) | Pushes electron density into the π-system. | The -OH group is a strong donor; isopropyl groups are weak donors. |
| Electron-Accepting Group (Acceptor) | Pulls electron density from the π-system. | The -Br atom acts as an acceptor. |
| Intramolecular Charge Transfer (ICT) | The basis for second-order NLO response. | The donor-acceptor setup facilitates ICT upon excitation. |
Applications As Synthetic Intermediates and Precursors in Diverse Advanced Organic Synthesis
Precursors in Pharmaceutical Synthesis
The structure of 4-bromo-2,6-diisopropylphenol (B2506331) makes it a key precursor in the synthesis of various pharmaceutical compounds, most notably as an analog of Propofol (B549288) (2,6-diisopropylphenol), a widely used intravenous anesthetic agent. googleapis.comgoogle.comnih.gov The presence of the bromine atom at the 4-position provides a reactive site for introducing other functional groups, allowing for the creation of new Propofol derivatives with potentially modified properties. googleapis.comgoogle.com
Research has focused on using halo-substituted propofol compounds, such as 4-bromopropofol, as starting materials for synthesizing aryl-substituted propofol analogues. google.com These modifications aim to explore new anesthetic compounds. For instance, the para-aryl phenol (B47542) analogs can be prepared through reactions involving the halogenated precursor. googleapis.com
Beyond anesthetics, this compound is also employed in the synthesis of other potential therapeutic agents. It has been used as an intermediate in the preparation of compounds intended as calcium channel blockers. google.com In one documented synthesis, this compound was reacted with iodomethane (B122720) and potassium carbonate to produce 4-bromo-1-methoxy-2,6-diisopropylbenzene, a step in a larger synthetic scheme for creating novel pharmaceutical candidates. google.com Its utility also extends to the synthesis of photoactivatable propofol analogs, which are chemical tools used to identify and characterize drug binding sites on proteins like the TRPA1 ion channel. chemrxiv.org
Table 1: Examples of Pharmaceutical-Related Syntheses Involving this compound
| Precursor | Reagents | Product | Application Area |
|---|---|---|---|
| This compound | Iodomethane, Potassium Carbonate | 4-bromo-1-methoxy-2,6-diisopropylbenzene | Intermediate for potential calcium channel blockers google.com |
| This compound | Various | Aryl-substituted Propofol analogues | Development of new anesthetic agents google.com |
Intermediates for Agrochemical Development
This compound also functions as a key intermediate in the synthesis of fine chemical products for the agrochemical industry. lookchem.comechemi.com The compound's structure is valuable for building more complex molecules used as pesticides. echemi.com While specific commercial pesticides derived directly from this compound are not extensively detailed in public literature, its role as a synthetic intermediate is acknowledged. lookchem.com The related compound, 2,6-diisopropylaniline (B50358), is noted as an intermediate for the manufacture of pesticides, highlighting the utility of the 2,6-diisopropylphenyl scaffold in this sector. chemicalbook.com Furthermore, the environmental degradation of some organophosphorus pesticides, such as Profenofos, results in brominated phenol metabolites like 4-bromo-2-chlorophenol, underscoring the relevance of this class of compounds in agrochemical science. researchgate.net
Building Blocks for Aryl-Substituted Analogues of Phenols
A significant application of this compound is its use as a foundational building block for creating complex aryl-substituted phenol analogues. The bromine atom on the phenyl ring is particularly amenable to carbon-carbon bond-forming reactions, such as the Suzuki cross-coupling reaction. rsc.orgresearchgate.net
In a well-defined synthetic strategy, this compound is first converted into a phosphate (B84403) ester, specifically 4-bromo-2,6-diisopropylphenyl dimethyl phosphate. rsc.orgresearchgate.net This intermediate then undergoes a palladium-catalyzed Suzuki coupling reaction with various arylboronic acids. This method allows for the precise introduction of different aryl groups at the 4-position of the phenol ring, effectively replacing the bromine atom. rsc.orgresearchgate.net This pathway is valuable because it allows for the construction of a library of biphenyl (B1667301) compounds which are important structures in materials science and medicinal chemistry. rsc.orgresearchgate.net
Table 2: Synthesis of Aryl-Substituted Analogues via Suzuki Coupling
| Intermediate | Coupling Partner (Boronic Acid) | Resulting Product |
|---|---|---|
| 4-Bromo-2,6-diisopropylphenyl dimethyl phosphate | Phenylboronic acid | 3,5-diisopropylbiphenyl-4-yl dimethyl phosphate researchgate.net |
| 4-Bromo-2,6-diisopropylphenyl dimethyl phosphate | 4-Formylphenylboronic acid | 4'-formyl-3,5-diisopropyl-biphenyl-4-yl dimethyl phosphate researchgate.net |
This approach highlights the compound's utility in generating functionalized biphenyl derivatives, which are precursors to advanced materials and potentially bioactive molecules. rsc.orgresearchgate.net
Monomers and Comonomers in Polymer Science and Materials Synthesis
The unique structure of this compound lends itself to applications in polymer science, where it can be used as a monomer or as a reactant to create monomers for advanced materials.
While direct studies on this compound for liquid crystals are limited, its structural analogue, 4-bromo-2,6-diisopropylaniline, is a known component in the synthesis of liquid crystal (LC) materials. ambeed.com The rigid aromatic core, substituted with bulky isopropyl groups and a polarizable bromine atom, is a common motif in molecules designed to exhibit liquid crystalline phases. This suggests the potential for this compound to serve as a precursor for new liquid crystal compounds, where the phenol group could be modified to create mesogenic structures.
In the field of conducting polymers, derivatives of 4-bromo-2,6-dialkylphenols are used as key reactants. The closely related compound, 4-bromo-2,6-di-tert-butylphenol (B72302), is used to synthesize monomers for poly(p-phenylenevinylene) (PPV) derivatives. sigmaaldrich.comchemicalbook.com In this process, the brominated phenol is used to create a larger monomer, which can then undergo polymerization. sigmaaldrich.comchemicalbook.com Given the structural similarity between the isopropyl and tert-butyl groups, this compound is a suitable candidate for similar synthetic routes to produce functionalized PPV polymers, which are of interest for applications in organic electronics.
The synthesis of specialized polymers often requires the creation of custom comonomers. 4-Bromo-2,6-di-tert-butylphenol, an analogue of this compound, serves as a reactant in the synthesis of 2,6-di-tert-butyl-phenolnorbornene, a comonomer that incorporates a hindered phenol antioxidant moiety into a norbornene polymer backbone. sigmaaldrich.comchemicalbook.com This indicates a clear potential application for this compound in a similar capacity. By reacting it with appropriate norbornene derivatives, it can be used to synthesize comonomers for addition polymerization, leading to materials with built-in antioxidant properties conferred by the hindered phenol structure.
Synthesis of Poly(p-phenylenevinylene) Derivatives
Role in Designing Macromolecules through Nucleophilic Aromatic Substitution (for related halogenated anilines)
While this compound is a phenol, the principles of utilizing halogenated aromatic compounds for macromolecular design via nucleophilic aromatic substitution (SNAr) are well-illustrated by related halogenated anilines. ossila.compressbooks.pub This synthetic approach is fundamental to creating advanced polymers with specific, engineered properties.
In macromolecular synthesis, halogenated anilines function as crucial monomers. A halogen, such as bromine, on the aromatic ring activates it for nucleophilic attack, a process enhanced by the presence of electron-withdrawing groups. pressbooks.pub The aniline's amino group can either serve as a nucleophile or be altered to introduce other functionalities.
A key application is in the synthesis of poly(arylene ether)s. This process involves reacting a dihalogenated monomer with a bisphenol or a bis-aminophenyl compound in the presence of a base. The nucleophilic displacement of the halogen atoms results in the formation of ether or amine linkages, leading to the stepwise growth of the polymer chain.
The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I. science.gov Although bromine is less reactive than fluorine, its moderate reactivity can be beneficial for controlling the polymerization rate and minimizing side reactions. ossila.com The positioning of the halogen and other substituents on the aniline (B41778) ring is a critical factor that influences both reactivity and the final properties of the macromolecule. For instance, bromo-functionalized anilines can be used to synthesize aromatic polyamides or polyimides, which are known for their high thermal stability and mechanical strength. The bromine atoms can also act as sites for post-polymerization modifications, enabling the introduction of other functional groups to further refine the material's characteristics.
Synthesis of Organometallic Complexes for Functional Materials
Halogenated aromatic compounds are valuable precursors for creating sophisticated organometallic complexes, which are essential in the development of functional materials. researchgate.net Although direct applications of this compound are specific, the underlying principles are demonstrated by the use of related bromo-fluoroanilines in producing photo-responsive materials. ossila.com
Precursors for Pd-Azobenzene Complexes with Photo-switching Properties (for related bromo-fluoroanilines)
Bromo-fluoroanilines serve as precursors in the synthesis of palladium (Pd)-azobenzene complexes that display photo-switching capabilities. ossila.com Azobenzene-containing materials are a class of photochromic compounds that can reversibly isomerize between their trans and cis forms when exposed to light of specific wavelengths. ossila.comnih.gov This characteristic makes them highly suitable for applications such as optical data storage, molecular switches, and light-responsive materials. ossila.com
The synthesis of these complexes generally proceeds through the following stages:
Diazotization and Coupling: The bromo-fluoroaniline undergoes diazotization, typically with a reagent like sodium nitrite (B80452) in an acidic environment. The subsequent diazonium salt is then coupled with a suitable aromatic compound, such as a phenol or aniline derivative, to form the core azobenzene (B91143) structure. arkat-usa.org The bromine and fluorine atoms on one of the aromatic rings are essential for later steps and for modulating the electronic properties of the final complex. ossila.com
Orthopalladation: The azobenzene ligand is then reacted with a palladium(II) salt, like palladium(II) acetate. The palladium center coordinates with the nitrogen atoms of the azo group and facilitates a C-H activation, leading to the formation of a stable five-membered palladacycle. irb.hr
Complex Formation: The resulting orthopalladated complex can be further tailored by introducing other ligands to the palladium center to fine-tune its properties. rsc.org
The bromine atom on the azobenzene ligand can influence the electronic properties of the azobenzene unit, thereby affecting its photo-switching behavior. Additionally, the C-Br bond provides a site for further synthetic modifications, such as cross-coupling reactions, to link the complex to other molecules or surfaces. ossila.com The resulting Pd-azobenzene complexes exhibit distinct absorption spectra for their trans and cis isomers, with UV light typically inducing the trans-to-cis isomerization and visible light or thermal relaxation reversing the process.
Catalytic Applications in Organic Transformations
Halogenated phenols and their derivatives are important precursors for catalysts used in a wide array of organic transformations. orgsyn.org The steric and electronic properties of these compounds can be finely adjusted to produce highly selective and effective catalysts.
Formation of Metal Phenoxide Catalysts for Epoxide Transformations (using related brominated di-tert-butylphenols)
While this compound itself is less commonly cited, related brominated di-tert-butylphenols are widely used to generate metal phenoxide catalysts. orgsyn.org These catalysts are particularly effective in epoxide transformations, which are crucial for synthesizing a variety of valuable products. orgsyn.org
A notable example is the use of methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) as a catalyst for the selective rearrangement of epoxides into carbonyl compounds. orgsyn.org This catalyst is synthesized from 4-bromo-2,6-di-tert-butylphenol and trimethylaluminum (B3029685). orgsyn.org The bulky di-tert-butylphenol ligands create a sterically hindered environment around the aluminum center, which is key to the catalyst's effectiveness. orgsyn.org
Key features of these catalysts include:
Steric Hindrance: The bulky tert-butyl groups influence the coordination of the epoxide, leading to high selectivity in the transformation. orgsyn.org
Electronic Effects: The electron-withdrawing bromine atoms enhance the Lewis acidity of the metal center, which activates the epoxide for rearrangement. orgsyn.org
These metal phenoxide catalysts are also utilized in the ring-opening polymerization of epoxides to form polyethers, where the ligand structure can control the stereochemistry of the resulting polymer. researchgate.net
Interactive Data Table: Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Application | Reference |
| This compound | C12H17BrO | 273.17 | Precursor for catalysts and organic synthesis | nih.gov |
| 4-Bromo-2,6-di-tert-butylphenol | C14H21BrO | 285.22 | Precursor for MABR catalyst for epoxide transformations | orgsyn.org |
| 4-Bromo-2,6-difluoroaniline | C6H4BrF2N | 208.01 | Precursor for Pd-azobenzene complexes | ossila.com |
Interactive Data Table: Catalytic Applications
| Catalyst Precursor | Catalyst Formed | Transformation | Substrate | Product | Reference |
| 4-Bromo-2,6-di-tert-butylphenol | Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR) | Rearrangement | Epoxides | Carbonyl compounds | orgsyn.org |
| Brominated di-tert-butylphenols | Aluminum/Chromium phenoxide complexes | CO2 Coupling | Epoxides | Cyclic Carbonates | rsc.org |
| Brominated di-tert-butylphenols | Metal phenoxide complexes | Ring-opening polymerization | Epoxides | Polyethers | researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2,6-diisopropylphenol, and how can high purity be ensured?
- Methodology :
- Silylation Protection : Use tert-butyldimethylsilyl chloride (TBSCl) with imidazole and DMAP as a catalyst to protect hydroxyl groups during synthesis, as demonstrated in brominated phenol derivatives .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to isolate the product. Validate purity via HPLC (>97% purity thresholds, as in and ).
- Characterization : Confirm structure using , , and mass spectrometry. Cross-reference with X-ray crystallography data for analogous brominated Schiff base compounds .
Q. How should researchers characterize the structural and thermal stability of this compound?
- Methodology :
- Spectroscopic Analysis : Use FT-IR to identify functional groups (e.g., O-H stretch at ~3200 cm, C-Br at ~600 cm).
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen atmosphere. Compare with thermal profiles of structurally similar compounds like 4-bromo-2,6-difluorophenylacetic acid ().
- Crystallography : For single-crystal studies, grow crystals via slow evaporation in dichloromethane/hexane and analyze using X-ray diffraction (e.g., as in Schiff base derivatives ).
Advanced Research Questions
Q. What strategies mitigate degradation of this compound in reactive environments?
- Methodology :
- Storage Conditions : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and photodegradation, as recommended for brominated organics ().
- Stability Screening : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products .
Q. How does bromination at the 4-position influence the coordination chemistry of diisopropylphenol derivatives?
- Methodology :
- Ligand Design : Synthesize Schiff base complexes by condensing this compound with aldehydes/amines. Characterize metal-ligand interactions via UV-Vis, EPR, and single-crystal XRD (e.g., as in ).
- Comparative Studies : Evaluate catalytic activity (e.g., in oxidation reactions) against non-brominated analogs to assess electronic effects of the bromo substituent .
Q. What advanced analytical techniques enable trace quantification of this compound in environmental matrices?
- Methodology :
- HPLC Optimization : Use a C18 column (5 µm, 250 × 4.6 mm) with mobile phase acetonitrile/0.1% formic acid (70:30 v/v). Validate method via spike-recovery experiments (80–97% recovery, RSD <5%) as per environmental analyses in .
- Mass Spectrometry Coupling : Employ LC-ESI-MS/MS in MRM mode for detection limits <1 ppb. Use deuterated internal standards to correct matrix effects.
Q. How can fluorescent labeling techniques track this compound in biological systems?
- Methodology :
- Derivatization : Attach fluorophores (e.g., CY5) to the phenol group via NHS ester chemistry, as shown for CY5-2,6-diisopropylphenol derivatives ( ).
- In Vivo Imaging : Validate cellular uptake using confocal microscopy in model organisms (e.g., zebrafish), with controls to assess nonspecific binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
